6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13397102
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrFN2O2 |
|---|---|
| Molecular Weight | 259.03 g/mol |
| IUPAC Name | 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
| Standard InChI Key | MGXIGYUASCWVSB-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is C₈H₄BrFN₂O₂, with a molecular weight of 275.03 g/mol. Its IUPAC name derives from the imidazo[1,2-a]pyridine scaffold, which is substituted at three positions:
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Bromine at position 6 (aromatic ring),
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Fluorine at position 3 (imidazole ring),
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Carboxylic acid at position 2 (imidazole ring).
The presence of electronegative halogens (Br, F) and a polar carboxylic acid group confers unique reactivity and solubility characteristics. The compound’s structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, suggests potential central nervous system (CNS) activity or kinase modulation .
Synthesis Methods
Key Synthetic Strategies
The synthesis of 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid likely involves multi-step halogenation and functionalization processes. While no direct protocols exist in the literature, analogous methods for related compounds provide a framework:
Step 1: Core Scaffold Formation
The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions. For example, 2-aminopyridine derivatives may react with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions .
Step 2: Halogenation
Bromine and fluorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling. Selective bromination at position 6 could employ N-bromosuccinimide (NBS), while fluorination might use DAST (diethylaminosulfur trifluoride) or electrophilic fluorine sources .
Industrial Scalability
Continuous flow reactors and automated systems are preferred for large-scale production to enhance yield and purity. Solvent-free conditions or green catalysts (e.g., In(OTf)₃) may improve sustainability .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₄BrFN₂O₂ |
| Molecular Weight | 275.03 g/mol |
| Solubility | Moderate in polar solvents (DMSO, methanol) |
| Melting Point | Estimated 180–220°C (decomposes) |
| logP (Partition Coefficient) | ~1.5 (predicted) |
| pKa | Carboxylic acid: ~3.0; Imidazole: ~6.5 |
The carboxylic acid group enhances water solubility compared to non-polar analogs, facilitating formulation for biological testing.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct data on this compound is scarce, its structural analogs exhibit:
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Kinase Inhibition: Imidazo[1,2-a]pyridines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR), disrupting cancer cell signaling .
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Antimicrobial Activity: Fluorine and bromine substituents enhance membrane penetration and target binding in Gram-positive bacteria .
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CNS Modulation: The scaffold’s similarity to zolpidem suggests potential GABA_A receptor interaction, though the carboxylic acid may limit blood-brain barrier permeability.
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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Synthetic Optimization: Current methods require refinement to achieve >90% purity.
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Toxicity Profiling: In vitro cytotoxicity assays are needed to evaluate safety margins.
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Target Identification: Proteomics studies could elucidate binding partners and mechanisms.
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